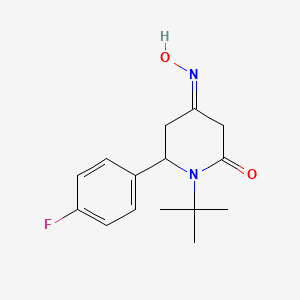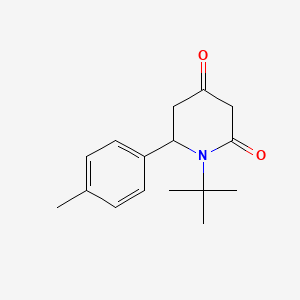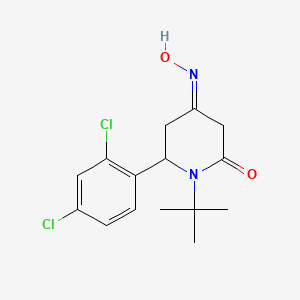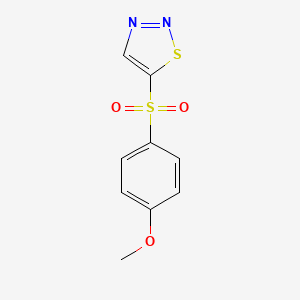![molecular formula C10H10N4O B3134636 N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide CAS No. 400081-71-2](/img/structure/B3134636.png)
N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide
説明
“N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide” is a synthetic compound that belongs to the [1,2,4]triazolo[1,5-a]pyridine family . This family of compounds has found wide application in drug design .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines involves various methods, classified according to the types of reagents used . A common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . Oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI, are used for this purpose .科学的研究の応用
Synthesis and Chemical Properties
- General Synthesis : A method for synthesizing [1,2,4]Triazolo[1,5-a]pyridines, including those without substituents at the 2-position, has been developed. This involves cyclizing N-(pyrid-2-yl)formamidoximes under mild conditions, enabling the preparation of triazoles substituted at any position on the pyridine ring (Huntsman & Balsells, 2005).
- Oxidative N-N Bond Formation : A metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides has been achieved through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This novel strategy enables direct oxidative N-N bond formation (Zheng et al., 2014).
Biological Activity and Applications
- Antibacterial and Antifungal Activities : New heterocyclic compounds incorporating the [1,2,4]triazolo[1,5-a]pyridine moiety have shown significant antibacterial and antifungal properties against various pathogens (Patel & Patel, 2015).
- Antimicrobial Activity : Synthesized compounds with 1,2,4-triazolo[1,5-a]pyridine linked to a chromone moiety demonstrated potent antimicrobial activity in vitro (Ali & Ibrahim, 2010).
- Cardiovascular Agents : Some 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems have shown promising coronary vasodilating and antihypertensive activities, suggesting potential as cardiovascular agents (Sato et al., 1980).
- Herbicidal Activity : Certain N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have exhibited excellent herbicidal activity at low application rates, offering potential in agriculture (Moran, 2003).
- Insecticidal Agents : Derivatives with the 1,2,4-triazolo[1,5-a]pyrimidine structure have been investigated as potential insecticidal agents, particularly against the cotton leafworm (Soliman et al., 2020).
特性
IUPAC Name |
N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c15-10(7-3-4-7)13-8-2-1-5-14-9(8)11-6-12-14/h1-2,5-7H,3-4H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLDVHDWVRFPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CN3C2=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-Fluorophenyl)-5-[2-(3-fluorophenyl)pyrimidin-4-yl]-2,1-benzoxazole](/img/structure/B3134559.png)

![(4Z)-1-tert-butyl-4-hydroxyimino-6-[(E)-2-phenylethenyl]piperidin-2-one](/img/structure/B3134570.png)
![(3Z)-1-tert-butyl-3-(dimethylaminomethylidene)-6-[(E)-2-phenylethenyl]piperidine-2,4-dione](/img/structure/B3134572.png)



![N-[2-(dimethylcarbamoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B3134609.png)
![N-methyl-2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetamide](/img/structure/B3134615.png)
![2-({[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-1-pyridiniumolate](/img/structure/B3134621.png)
![N-[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanesulfonamide](/img/structure/B3134629.png)
![Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4,5-diphenyl-1H-pyrrole-3-carboxylate](/img/structure/B3134647.png)

